molecular formula C15H14O3 B12836922 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol

3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol

Cat. No.: B12836922
M. Wt: 242.27 g/mol
InChI Key: XQCUDPNYYOMRJL-UHFFFAOYSA-N
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Description

3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-ol is an organic compound that features a biphenyl structure with a dioxolane ring attached to one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-ol typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . This reaction forms the dioxolane ring. The biphenyl structure can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated biphenyl compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale acetalization and coupling reactions, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of robust catalysts and efficient separation techniques would be essential to ensure the purity and scalability of the production process.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-ol is unique due to its combination of a biphenyl structure with a dioxolane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis. Its structural properties also enable its use in various scientific research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

2-[3-(1,3-dioxolan-2-yl)phenyl]phenol

InChI

InChI=1S/C15H14O3/c16-14-7-2-1-6-13(14)11-4-3-5-12(10-11)15-17-8-9-18-15/h1-7,10,15-16H,8-9H2

InChI Key

XQCUDPNYYOMRJL-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=CC(=C2)C3=CC=CC=C3O

Origin of Product

United States

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